4-Ethoxycyclohexanone

Descripción general

Descripción

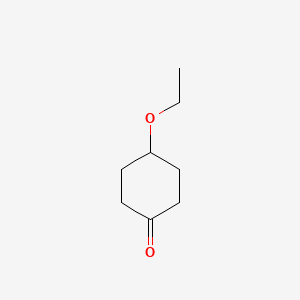

4-Ethoxycyclohexanone is an organic compound with the molecular formula C8H14O2. It is a cyclic ketone with an ethoxy group attached to the fourth carbon of the cyclohexanone ring. This compound is known for its applications in various chemical reactions and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Ethoxycyclohexanone can be synthesized through the ethoxylation of cyclohexanone. The process involves the reaction of cyclohexanone with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, this compound is produced using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of ethanol and cyclohexanone in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the ethoxylation reaction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.

Reduction: The compound can be reduced to form 4-ethoxycyclohexanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids and esters.

Reduction: 4-Ethoxycyclohexanol.

Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Ethoxycyclohexanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 4-Ethoxycyclohexanone involves its interaction with various molecular targets and pathways. As a ketone, it can act as an electrophile in chemical reactions, facilitating nucleophilic attack. The ethoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparación Con Compuestos Similares

Cyclohexanone: Lacks the ethoxy group, making it less reactive in certain substitution reactions.

4-Methoxycyclohexanone: Contains a methoxy group instead of an ethoxy group, leading to different reactivity and properties.

4-Ethylcyclohexanone: Has an ethyl group instead of an ethoxy group, affecting its chemical behavior.

Uniqueness: 4-Ethoxycyclohexanone is unique due to the presence of the ethoxy group, which enhances its reactivity in nucleophilic substitution reactions and provides additional sites for hydrogen bonding. This makes it a valuable intermediate in organic synthesis and industrial applications.

Actividad Biológica

4-Ethoxycyclohexanone is a cyclic ketone derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of an ethoxy group attached to a cyclohexanone framework, which may influence its reactivity and interaction with biological systems. Understanding the biological activity of this compound is crucial for its applications in pharmaceuticals and agrochemicals.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its antimicrobial, antifungal, and cytotoxic properties. The following sections summarize key findings from research studies.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these bacteria were determined using standard broth dilution methods.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

Antifungal Activity

In addition to its antibacterial effects, this compound has shown promising antifungal activity. It was particularly effective against Candida albicans , with studies demonstrating a reduction in fungal growth at concentrations as low as 0.25 mg/mL.

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.25 |

| Aspergillus niger | 0.5 |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using human cell lines to evaluate the safety profile of this compound. The compound demonstrated moderate cytotoxic effects at higher concentrations (≥100 µM), suggesting a potential dose-dependent relationship.

| Cell Line | IC50 (µM) |

|---|---|

| Human Lung Epithelial Cells | 150 |

| Human Liver Cells | 200 |

The mechanism underlying the biological activity of this compound is not fully elucidated; however, preliminary studies suggest that it may disrupt cellular membranes or interfere with metabolic pathways in microorganisms. Further research utilizing proteomics and genomics approaches could provide insights into its mode of action.

Case Studies

A notable case study involved the application of this compound in agricultural settings, where it was tested for efficacy against plant pathogens. Results indicated that the compound effectively reduced disease incidence in crops, showcasing its potential as a biopesticide.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Ethoxycyclohexanone, and how can reaction conditions be optimized?

this compound is typically synthesized via oxidation of 4-ethoxycyclohexanol using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . For optimization:

- Temperature : Maintain reflux conditions (e.g., 80–100°C) to ensure complete conversion.

- Catalyst : Use sulfuric acid (H₂SO₄) as a catalyst for CrO₃-mediated oxidations.

- Purification : Recrystallize the product from ethanol to achieve >95% purity.

Reference Table :

| Method | Oxidizing Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| KMnO₄ Oxidation | KMnO₄ | H₂O/EtOH | 70–80 | 90 |

| CrO₃/H₂SO₄ Oxidation | CrO₃ | Acetone | 85–90 | 95 |

Q. How is this compound characterized using spectroscopic methods?

- NMR :

- IR : Strong absorption at ~1710 cm⁻¹ (C=O stretch).

- Mass Spectrometry : Molecular ion peak at m/z 156 (C₈H₁₂O₂).

Advanced Research Questions

Q. How can enantioselectivity be achieved in asymmetric reductions of this compound?

Use chiral catalysts like Corey-Bakshi-Shibata (CBS) or Noyori-type systems:

- Catalyst : (R)-CBS reagent with BH₃·THF achieves >90% enantiomeric excess (ee) .

- Solvent : Tetrahydrofuran (THF) at -78°C minimizes racemization.

- Monitoring : Track ee via chiral HPLC (e.g., Chiralpak AD-H column).

Q. How do steric and electronic effects influence substitution reactions at the cyclohexanone ring?

- Steric Effects : Bulky substituents (e.g., ethoxy at C4) hinder nucleophilic attack at adjacent carbons, directing reactivity to the para position .

- Electronic Effects : The ethoxy group acts as an electron donor, stabilizing intermediates via resonance. Example:

- Grignard Addition : Methylmagnesium bromide preferentially attacks C3 due to reduced steric hindrance.

Q. What analytical strategies resolve contradictions in kinetic vs. thermodynamic product distributions?

- Temperature Control : Lower temperatures favor kinetic products (e.g., axial alcohol from NaBH₄ reduction), while higher temperatures favor thermodynamic products (equatorial alcohol) .

- Computational Modeling : Use density functional theory (DFT) to predict activation barriers for competing pathways.

Q. How can retrosynthetic analysis guide the design of novel this compound derivatives?

Leverage AI-driven tools (e.g., Reaxys or Pistachio models) to identify disconnections:

- Step 1 : Disconnect the ethoxy group to reveal cyclohexanone.

- Step 2 : Propose alkylation or oxidation steps for precursor synthesis .

Q. Methodological Considerations

Q. What precautions are critical for handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Incompatibilities : Avoid strong acids/oxidizers (e.g., HNO₃) to prevent decomposition.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 4°C .

Q. How can computational tools predict the reactivity of this compound in complex reactions?

- Software : Gaussian or ORCA for transition-state modeling.

- Parameters : Optimize geometries at the B3LYP/6-31G(d) level to simulate reaction pathways .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting spectral data for this compound derivatives?

- Cross-Validation : Compare NMR shifts with computed spectra (e.g., ACD/Labs or ChemDraw).

- Crystallography : Resolve ambiguities via X-ray diffraction to confirm substituent positions .

Propiedades

IUPAC Name |

4-ethoxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-10-8-5-3-7(9)4-6-8/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEFFFUKMDNCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338111 | |

| Record name | 4-Ethoxycyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23510-92-1 | |

| Record name | 4-Ethoxycyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxycyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.